Cas no 1805567-92-3 (2,4-Bis(trifluoromethyl)-3-ethyltoluene)

2,4-Bis(trifluoromethyl)-3-ethyltoluene Chemical and Physical Properties
Names and Identifiers
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- 2,4-Bis(trifluoromethyl)-3-ethyltoluene
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- Inchi: 1S/C11H10F6/c1-3-7-8(10(12,13)14)5-4-6(2)9(7)11(15,16)17/h4-5H,3H2,1-2H3
- InChI Key: NHWGBZTZVLSFGI-UHFFFAOYSA-N
- SMILES: FC(C1C(C)=CC=C(C(F)(F)F)C=1CC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 254
- XLogP3: 4.9
- Topological Polar Surface Area: 0
2,4-Bis(trifluoromethyl)-3-ethyltoluene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010000497-1g |
2,4-Bis(trifluoromethyl)-3-ethyltoluene |
1805567-92-3 | 97% | 1g |
1,519.80 USD | 2021-07-06 |
2,4-Bis(trifluoromethyl)-3-ethyltoluene Related Literature
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
Additional information on 2,4-Bis(trifluoromethyl)-3-ethyltoluene
Professional Introduction to 2,4-Bis(trifluoromethyl)-3-ethyltoluene (CAS No. 1805567-92-3)
2,4-Bis(trifluoromethyl)-3-ethyltoluene, a compound with the chemical formula C₁₁H₁₃F₂, is a derivative of toluene featuring two trifluoromethyl groups and an ethyl substituent. This compound has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural properties and potential applications. The CAS number 1805567-92-3 uniquely identifies this molecule, facilitating its recognition in academic and industrial settings.
The presence of multiple fluorine atoms in the trifluoromethyl groups imparts distinct electronic and steric effects to the molecule. These effects make 2,4-Bis(trifluoromethyl)-3-ethyltoluene a valuable candidate for various synthetic pathways, particularly in the development of advanced materials and pharmaceutical intermediates. The compound's stability under a range of conditions further enhances its utility in chemical synthesis.
In recent years, research has highlighted the potential of fluorinated aromatic compounds like 2,4-Bis(trifluoromethyl)-3-ethyltoluene in medicinal chemistry. The electron-withdrawing nature of the trifluoromethyl groups can influence the reactivity and binding affinity of molecules, making them useful in drug design. For instance, studies have demonstrated that such compounds can serve as scaffolds for developing novel therapeutic agents targeting specific biological pathways.
The pharmaceutical industry has been particularly interested in leveraging the properties of fluorinated compounds to enhance drug efficacy and bioavailability. The introduction of fluorine atoms into molecular structures often leads to improved metabolic stability and lipophilicity, key factors in drug development. 2,4-Bis(trifluoromethyl)-3-ethyltoluene exemplifies this trend, with its potential applications in creating more effective and durable medications.
Beyond pharmaceuticals, this compound has shown promise in materials science. Its unique electronic properties make it suitable for applications in organic electronics, including light-emitting diodes (LEDs) and photovoltaic cells. The ability to fine-tune the electronic characteristics of materials by introducing fluorine atoms opens up new possibilities for developing high-performance electronic devices.
The synthesis of 2,4-Bis(trifluoromethyl)-3-ethyltoluene involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the final product meets the stringent requirements of industrial applications. These methodologies often involve catalytic processes that enhance efficiency while minimizing waste.
Recent advancements in computational chemistry have also contributed to the study of this compound. Molecular modeling techniques allow researchers to predict the behavior of 2,4-Bis(trifluoromethyl)-3-ethyltoluene under various conditions, aiding in the design of experiments and the optimization of synthetic routes. Such computational tools are indispensable in modern chemical research.
The environmental impact of fluorinated compounds is another area of active investigation. While these compounds offer numerous benefits in terms of performance and reactivity, their persistence in the environment raises concerns about long-term ecological effects. Researchers are working on developing strategies to minimize environmental impact while maximizing utility, ensuring that compounds like 2,4-Bis(trifluoromethyl)-3-ethyltoluene are used responsibly.
In conclusion, 2,4-Bis(trifluoromethyl)-3-ethyltoluene (CAS No. 1805567-92-3) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable building block for developing advanced materials and therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in innovation across multiple scientific disciplines.
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